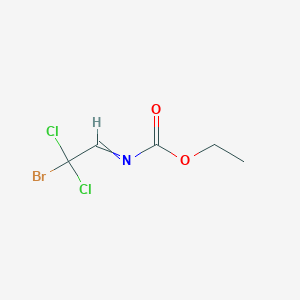
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-2,2-dichloroethylidene)carbamate typically involves the reaction of ethyl carbamate with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The process involves the formation of intermediate compounds, which are then converted to the final product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Reagents such as sodium ethoxide and potassium tert-butoxide are used under anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while elimination reactions can produce alkenes or alkynes with different degrees of substitution.
Applications De Recherche Scientifique
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (2-bromo-2,2-dichloroethylidene)carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains fluorine atoms instead of chlorine.
Ethyl 2-bromo-(4-bromophenyl)acetate: Contains a bromophenyl group instead of dichloroethylidene.
Uniqueness
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
51945-87-0 |
|---|---|
Formule moléculaire |
C5H6BrCl2NO2 |
Poids moléculaire |
262.91 g/mol |
Nom IUPAC |
ethyl N-(2-bromo-2,2-dichloroethylidene)carbamate |
InChI |
InChI=1S/C5H6BrCl2NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
Clé InChI |
JRTXGZOHEUEVMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=CC(Cl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


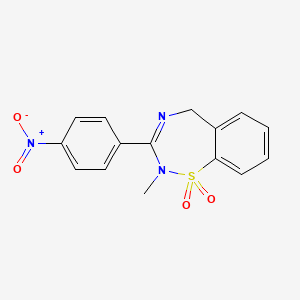
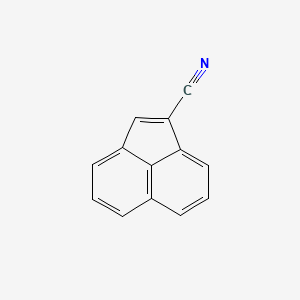
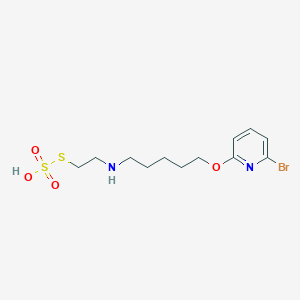
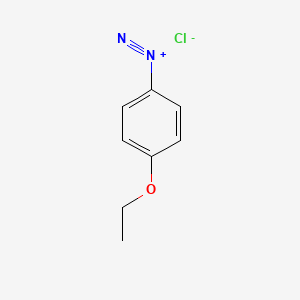
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
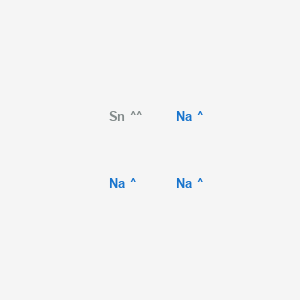

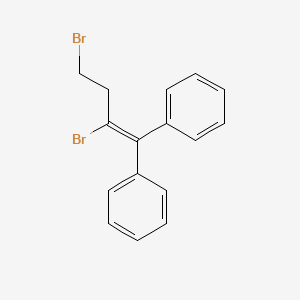

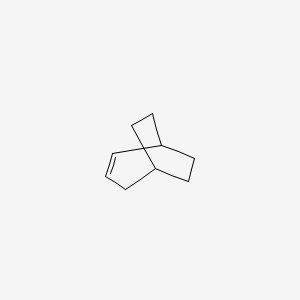
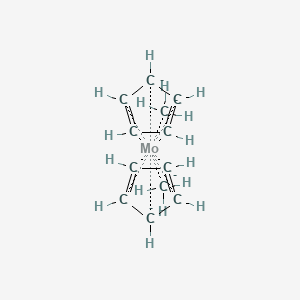
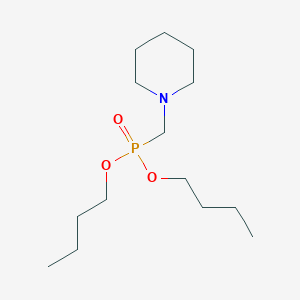
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
